- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 934541-31-8 (TAK-901)

TAK-901 structure
اسم المنتج:TAK-901
كاس عدد:934541-31-8
وسط:C28H32N4O3S
ميغاواط:504.643685340881
MDL:MFCD18782651
CID:822530
PubChem ID:16124208
TAK-901 الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- TAK901
- TAK-901
- 5-(3-(Ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide
- PACLITAXEL C
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide (ACI)
- TAK 901
- NCGC00346645-05
- GLXC-03276
- NSC803712
- HY-12201
- WKDACQVEJIVHMZ-UHFFFAOYSA-N
- SB19309
- CHEMBL3544932
- DB12756
- EX-A874
- J-516603
- HMS3656F17
- SMR004701282
- SW220051-1
- MFCD18782651
- NSC762151
- AC-32836
- NS00072151
- SCHEMBL645679
- NSC-762151
- DB-044972
- SDCCGSBI-0654430.P001
- AS-19385
- UNII-DM9UIR23R7
- MLS006010174
- AKOS005266666
- 5-[3-(ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide
- NCGC00346645-01
- CCG-269734
- 934541-31-8
- Z2037281050
- s2718
- BRD-K01683783-001-02-6
- 9H-PYRIDO(2,3-B)INDOLE-7-CARBOXAMIDE, 5-(3-(ETHYLSULFONYL)PHENYL)-3,8-DIMETHYL-N-(1-METHYL-4-PIPERIDINYL)-
- DM9UIR23R7
- Q27276478
- DTXSID70583097
- CS-0243
- NCGC00346645-04
- NSC-803712
- NCGC00346645-03
-
- MDL: MFCD18782651
- نواة داخلي: 1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)
- مفتاح Inchi: WKDACQVEJIVHMZ-UHFFFAOYSA-N
- ابتسامات: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)NC1CCN(C)CC1
حساب السمة
- نوعية دقيقة: 504.22000
- النظائر كتلة واحدة: 504.21951207g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 36
- تدوير ملزمة العد: 6
- تعقيدات: 884
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.5
- طوبولوجي سطح القطب: 104Ų
الخصائص التجريبية
- كثيف: 1.33
- نقطة الغليان: 761.7±60.0°C at 760 mmHg
- بسا: 107.03000
- لوغب: 6.21100
TAK-901 الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB451070-10 mg |
5-(3-(Ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide |
934541-31-8 | 10mg |
€395.50 | 2023-07-18 | ||
ChemScence | CS-0243-100mg |
TAK-901 |
934541-31-8 | 99.80% | 100mg |
$825.0 | 2022-04-26 | |
eNovation Chemicals LLC | D372323-100mg |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide |
934541-31-8 | 98% | 100mg |
$750 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-200mg |
TAK-901 |
934541-31-8 | 98% | 200mg |
¥12099.00 | 2023-09-10 | |
TRC | T004920-5mg |
TAK-901 |
934541-31-8 | 5mg |
$ 236.00 | 2023-04-16 | ||
ChemScence | CS-0243-10mg |
TAK-901 |
934541-31-8 | 99.80% | 10mg |
$176.0 | 2022-04-26 | |
MedChemExpress | HY-12201-5mg |
TAK-901 |
934541-31-8 | 99.84% | 5mg |
¥800 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2709-100 mg |
TAK901 |
934541-31-8 | 99.17% | 100MG |
¥6785.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2709-1 mL * 10 mM (in DMSO) |
TAK901 |
934541-31-8 | 99.17% | 1 mL * 10 mM (in DMSO) |
¥1475.00 | 2021-09-23 | |
S e l l e c k ZHONG GUO | S2718-10mg |
TAK-901 |
934541-31-8 | 99.83% | 10mg |
¥2636.56 | 2023-09-15 |
TAK-901 طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate ; basified
1.2 Reagents: Sodium bicarbonate ; basified
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
المراجع
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt
المراجع
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: N-Methyl-2-pyrrolidone ; 2 h, 20 - 30 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt
المراجع
- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase InhibitorJournal of Organic Chemistry, 2015, 80(3), 1564-1568,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Preparation of pyridoindoles as kinase inhibitors, United States, , ,
TAK-901 Raw materials
- 1-methylpiperidin-4-amine
- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
TAK-901 Preparation Products
TAK-901 الوثائق ذات الصلة
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
934541-31-8 (TAK-901) منتجات ذات صلة
- 2877650-11-6(2-[3-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one)
- 14134-06-6(9-Vinylphenanthrene)
- 1803741-53-8(1-(5-Bromo-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one)
- 1204348-46-8(3-(5-chloro-2-methoxyphenyl)prop-2-enal)
- 1146-39-0(1-Nitro-4-(phenylsulfonyl)benzene)
- 1099130-23-0(4-4-(2-Methoxyethyl)phenoxyaniline)
- 14292-26-3(3-Hydroxydecanoic acid)
- 385383-32-4(4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide)
- 3211-93-6(Bicyclo[2.2.1]hept-5-ene-2-methanamine, (1R,2S,4R)-rel-)
- 2055390-05-9(1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:934541-31-8)TAK-901

نقاء:99%/99%
كمية:25mg/50mg
الأسعار ($):281.0/482.0
atkchemica
(CAS:934541-31-8)TAK-901

نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار